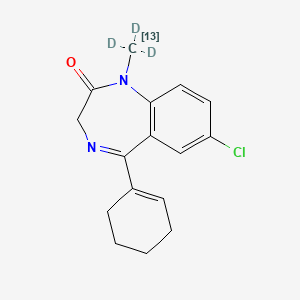![molecular formula C10H9F B13430766 3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene CAS No. 180088-59-9](/img/structure/B13430766.png)
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene is a fluorinated derivative of tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings and a fluorine atom attached to one of the carbon atoms. The molecular formula of this compound is C10H9F .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene typically involves the fluorination of tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene. This can be achieved through various methods, including direct fluorination using fluorine gas or electrophilic fluorination using reagents such as Selectfluor. The reaction conditions often require an inert atmosphere, low temperatures, and the presence of a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product, with stringent control over reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced tricyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution Products: Various substituted tricyclic compounds depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced tricyclic compounds with fewer double bonds.
Wissenschaftliche Forschungsanwendungen
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.
Wirkmechanismus
The mechanism of action of 3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene involves its interaction with molecular targets through its fluorine atom and tricyclic structure. The fluorine atom can form strong hydrogen bonds and interact with various enzymes and receptors, potentially altering their activity. The tricyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: The non-fluorinated parent compound.
1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: A positional isomer with the fluorine atom at a different position.
4,8-Dibromobicyclo[3.3.2]deca-2,6,9-triene: A brominated derivative with similar tricyclic structure.
Uniqueness
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
180088-59-9 |
|---|---|
Molekularformel |
C10H9F |
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
3-fluorotricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C10H9F/c11-9-5-6-1-3-7-8(4-2-6)10(7)9/h1-8,10H |
InChI-Schlüssel |
NDLVGWPDTAUVCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C3C2C(=CC1C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


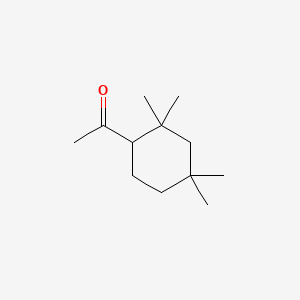
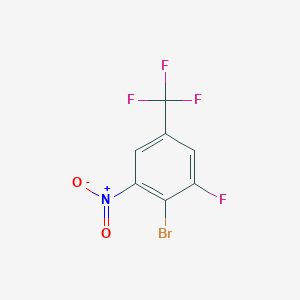
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
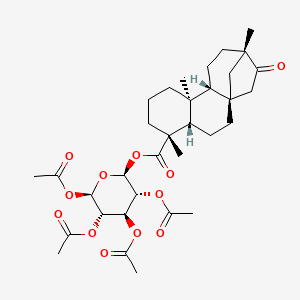
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
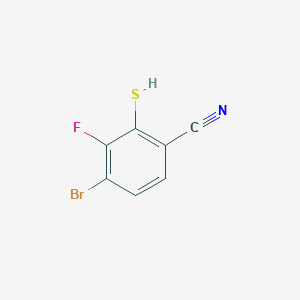
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
![Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)

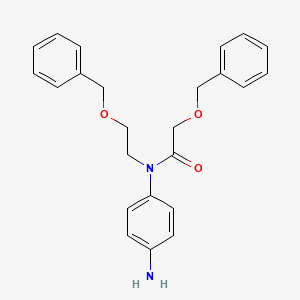
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]sulfanylmethylsulfanylcarbonyl]-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13430752.png)
![(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13430754.png)

